N-(2,4-difluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of diflufenican , which is a herbicide . It has the molecular formula C19H11F5N2O2 . The compound contains a pyridine ring, which is a ring-shaped carbon-containing structure . It also contains three fluorine atoms and a methyl group .
Synthesis Analysis
The synthesis of this compound and its intermediates involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, three fluorine atoms, and a methyl group . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are typically related to its use as a herbicide . The presence of fluorine and pyridine structure result in its superior pest control properties when compared to traditional phenyl-containing insecticides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a carbon-containing pyridine . These elements are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Herbicide Application
This compound, also known as Diflufenican, is a synthetic chemical belonging to the group carboxamide . It acts as a residual and foliar herbicide that can be applied pre-emergence and post-emergence . It is used to specifically control some broad-leaved weeds, like Stellaria media (Chickweed), Veronica Spp (Speedwell), Viola spp, Geranium spp (Cranesbill), and Laminum spp (Dead nettles) .
Inhibition of Carotenoid Biosynthesis
The mode of action of Diflufenican is a bleaching action, due to the inhibition of carotenoid biosynthesis . This prevents photosynthesis and leads to plant death .
Crop Protection
Diflufenican is used in crop protection for Lupins, plantations, rye, triticale, winter barley, and winter wheat . It is effective against broadleaf weeds: Stellaria media, Veronica spp., Viola spp., Laminum spp .
Formulation with Other Herbicides
Diflufenican is often formulated with other herbicides for enhanced weed control . Some of these include Pyrazosulfuron-ethyl, Flufenacet, Oxyfluorfen, MCPA ETHYL HEXYL ESTER, lodosulfuron-methyl sodium, isoproturon, BROMOXYNIL OCTANOATE, pendimethalin, mecoprop-P, chlorotoluron, bromoxynil and ioxynil sodium, flufenacet, flurtamone, iodosulfuron Methyl sodium, glyphosate, oxadiazon, isoproturon, mcpa, mesosulfuron-methyl, isoproturon, mesosulforon-methyl 9 + iodosulfuron-methyl-sodium+ mefenpyr, ioxynil sodium + isoproturon .
Chemical Research
The unique structure of this compound provides opportunities for studying various chemical reactions. It can be used to explore new possibilities in drug discovery.
Environmental Safety
Diflufenican has a low vapour pressure and a high partition coefficient, indicating that it is unlikely to volatilize or leach into groundwater . It is stable in air up to its melting point .
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F5N2O2/c21-14-7-8-17(16(22)10-14)26-18(28)15-2-1-9-27(19(15)29)11-12-3-5-13(6-4-12)20(23,24)25/h1-10H,11H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJSRXNRWGZQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.